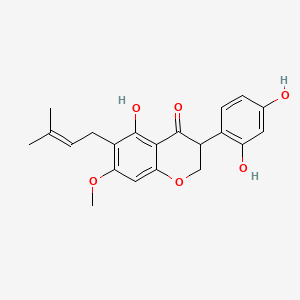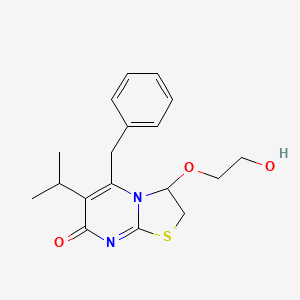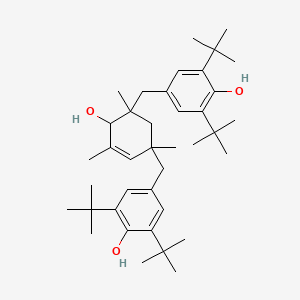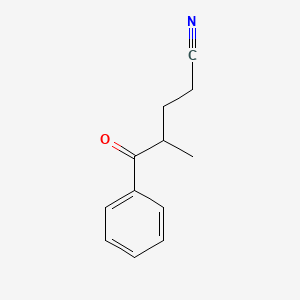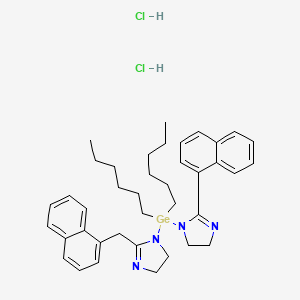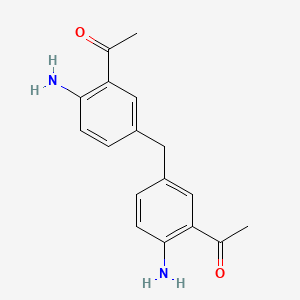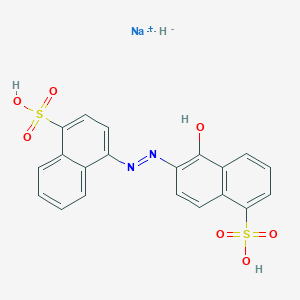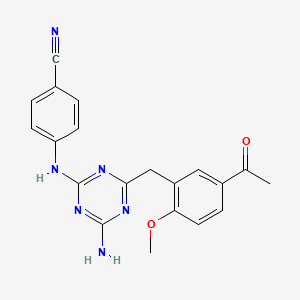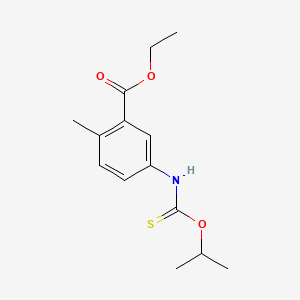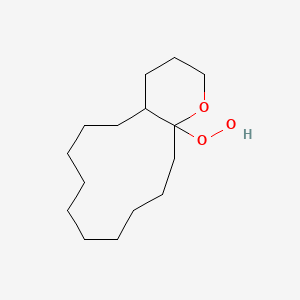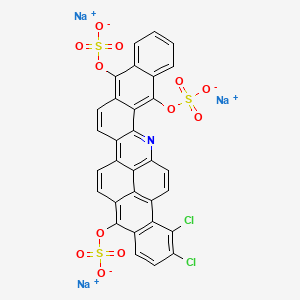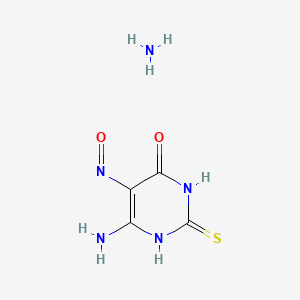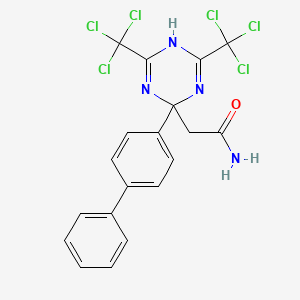
2-(1,1'-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a triazine ring, and trichloromethyl groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with trichloromethyl-substituted triazine compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium complexes and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .
科学的研究の応用
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties .
作用機序
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and biphenyl group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1,1’-Biphenyl-2-sulfinic acid
- 2,4,6-Tri-substituted-1,3,5-triazines
- Phenylbenzene derivatives
Uniqueness
Compared to similar compounds, 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide stands out due to its combination of biphenyl and triazine structures, along with the presence of trichloromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
69432-53-7 |
|---|---|
分子式 |
C19H14Cl6N4O |
分子量 |
527.0 g/mol |
IUPAC名 |
2-[4-(4-phenylphenyl)-2,6-bis(trichloromethyl)-1H-1,3,5-triazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14Cl6N4O/c20-18(21,22)15-27-16(19(23,24)25)29-17(28-15,10-14(26)30)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,26,30)(H,27,28,29) |
InChIキー |
OXCZDXQUUAGXKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(N=C(NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


